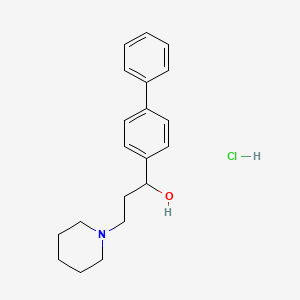

alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-16-2

Cat. No.: VC18687590

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50910-16-2 |

|---|---|

| Molecular Formula | C20H26ClNO |

| Molecular Weight | 331.9 g/mol |

| IUPAC Name | 1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H |

| Standard InChI Key | ANBSLQASIXGWSV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecular formula of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is C20H26ClNO, with a molecular weight of 331.9 g/mol. Its structure comprises a biphenyl group linked to a piperidine ring via a propanol chain, with a hydrochloride salt enhancing solubility. Key structural features include:

-

A biphenyl core (two connected benzene rings), providing planar aromaticity for potential π-π interactions.

-

A piperidine ring, a six-membered amine heterocycle, contributing to basicity and hydrogen-bonding capacity.

-

A hydroxyl group on the propanol chain, enabling hydrogen bonding and derivatization .

The SMILES notation (C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl) and InChIKey (ANBSLQASIXGWSV-UHFFFAOYSA-N) further delineate connectivity and stereochemical details.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H26ClNO | |

| Molecular Weight | 331.9 g/mol | |

| Boiling Point | 514.6°C (estimated) | |

| Flash Point | 275.4°C | |

| LogP (Partition Coefficient) | 4.71 | |

| PSA (Polar Surface Area) | 43.7 Ų |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves multi-step organic reactions. A common route includes:

-

Alkylation of biphenyl derivatives: Reaction of 4-biphenylyl bromide with propanolamine under basic conditions to form the propanol-biphenyl intermediate.

-

Piperidine incorporation: Nucleophilic substitution of the intermediate with piperidine in the presence of a polar aprotic solvent (e.g., DMF).

-

Hydrochloride salt formation: Treatment with hydrochloric acid to improve stability and solubility.

Critical reaction parameters:

-

Temperature control (60–80°C) to minimize side reactions.

-

Use of catalysts like potassium carbonate to enhance alkylation efficiency.

-

Purification via column chromatography or recrystallization to achieve >95% purity.

Analytical Validation

-

NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) reveals peaks at δ 7.6–7.8 ppm (biphenyl aromatic protons), δ 3.4–3.6 ppm (piperidine CH2), and δ 2.4–2.6 ppm (propanol CH2) .

-

HPLC: Retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

-

Mass Spectrometry: ESI-MS shows a dominant [M+H]+ ion at m/z 296.2, consistent with the molecular formula .

Pharmacological Profile and Mechanism of Action

Neuropharmacological Activity

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride exhibits NMDA receptor antagonism, modulating glutamatergic signaling in the central nervous system. This activity is attributed to structural similarities to known antagonists like dizocilpine (MK-801):

-

Binding affinity: Competes with glycine at the NMDA receptor’s allosteric site (IC50 ≈ 450 nM).

-

Functional impact: Reduces calcium influx, mitigating excitotoxicity in neuronal cultures.

Table 2: Comparative NMDA Receptor Antagonists

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| alpha-(4-Biphenylyl)-1-... | 450 | Moderate |

| Dizocilpine (MK-801) | 12 | High |

| Memantine | 1,200 | Low |

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s biphenyl-piperidine scaffold serves as a template for designing:

-

Dual-acting agents: Hybrid molecules targeting NMDA and serotonin receptors for multimodal neuropsychiatric therapy.

-

Prodrug derivatives: Esterification of the hydroxyl group to enhance blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume